molecular formula C13H11NO2S B1299002 2-[(4-Methylphenyl)thio]nicotinic acid CAS No. 955-53-3

2-[(4-Methylphenyl)thio]nicotinic acid

Cat. No.: B1299002
CAS No.: 955-53-3
M. Wt: 245.3 g/mol
InChI Key: VEZNUKVMXCLWMM-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)thio]nicotinic acid is an organic compound with the molecular formula C13H11NO2S. It is a derivative of nicotinic acid, where a 4-methylphenylthio group is attached to the 2-position of the pyridine ring.

Scientific Research Applications

2-[(4-Methylphenyl)thio]nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety data sheet for “2-[(4-Methylphenyl)thio]nicotinic acid” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended for R&D use only and not for medicinal, household or other use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)thio]nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and 4-methylthiophenol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 4-methylthiophenol is reacted with nicotinic acid under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)thio]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted nicotinic acid derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)thio]nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)thio]nicotinic acid
  • 2-[(4-Methoxyphenyl)thio]nicotinic acid
  • 2-[(4-Fluorophenyl)thio]nicotinic acid

Uniqueness

2-[(4-Methylphenyl)thio]nicotinic acid is unique due to the presence of the 4-methylphenylthio group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-9-4-6-10(7-5-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNUKVMXCLWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-53-3
Record name 2-[(4-Methylphenyl)thio]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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